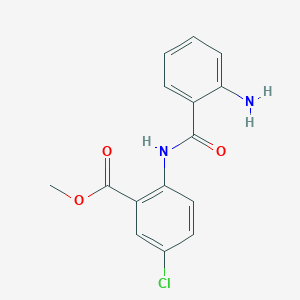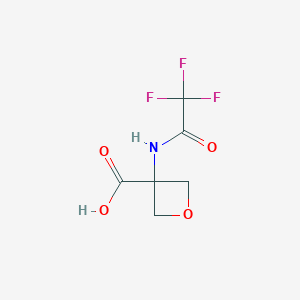
3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoroacetyl group, an oxetane ring, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid typically involves the reaction of 2,2,2-trifluoroacetyl chloride with an appropriate oxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups, such as hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroacetophenone: A compound with a trifluoroacetyl group attached to a phenyl ring, used in organic synthesis and as a reagent.
(2,2,2-Trifluoro-acetylamino)-acetic acid ethyl ester: A related compound with similar functional groups, used in early-stage research and chemical synthesis.
Uniqueness
3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical reactivity and stability compared to other trifluoroacetyl-containing compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C6H6F3NO4 |
|---|---|
分子量 |
213.11 g/mol |
IUPAC名 |
3-[(2,2,2-trifluoroacetyl)amino]oxetane-3-carboxylic acid |
InChI |
InChI=1S/C6H6F3NO4/c7-6(8,9)3(11)10-5(4(12)13)1-14-2-5/h1-2H2,(H,10,11)(H,12,13) |
InChIキー |
GMKYUILVAYHQEK-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)(C(=O)O)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


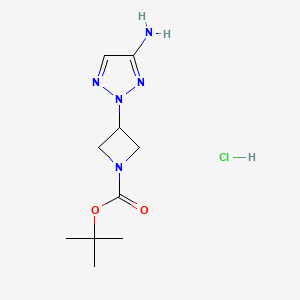
![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)

![[4-(2-Bromoethenyl)phenyl]methanol](/img/structure/B13501693.png)
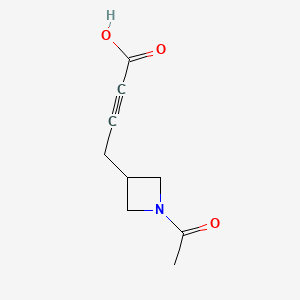


![3-[1,3-Dihydro-1-oxo-4-(1-piperazinyl)-2H-isoindol-2-yl]-2,6-piperidinedione](/img/structure/B13501719.png)
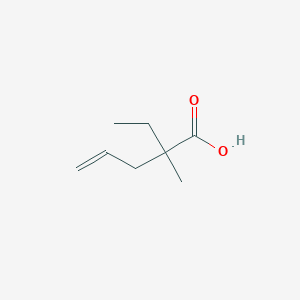
![6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13501726.png)
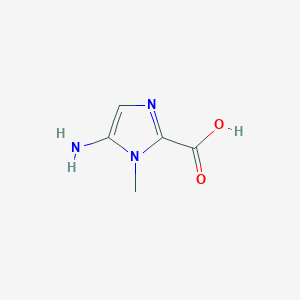
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2,3,4-trimethoxy-phenyl)-acetic acid](/img/structure/B13501730.png)
